c527
Übersicht
Beschreibung
Es hat eine hohe Potenz mit einem IC50-Wert von 0,88 μM . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung für ihre Fähigkeit verwendet, Deubiquitylierungsenzyme zu hemmen, die eine entscheidende Rolle in verschiedenen zellulären Prozessen spielen, darunter die DNA-Schadensantwort und der Proteinabbau.
Präparationsmethoden
Die Synthese von C527 beinhaltet die Bildung einer heterocyclischen tricyclischen Struktur. Die Verbindung wird durch eine Reihe chemischer Reaktionen hergestellt, die die Bildung von Naphtho[2,3-d]oxazol-4,9-dion umfassen. Der Syntheseweg beinhaltet typischerweise die Reaktion von 4-Fluoranilin mit Naphthalin-1,2-dion unter bestimmten Bedingungen, um das gewünschte Produkt zu erhalten
Wissenschaftliche Forschungsanwendungen
C527 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung von Deubiquitylierungsenzymen zu untersuchen.
Biologie: Wird in der Forschung eingesetzt, um die Rolle von Deubiquitylierungsenzymen in zellulären Prozessen wie der DNA-Schadensantwort und dem Proteinabbau zu verstehen.
Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Wirkstoffe eingesetzt, die auf Deubiquitylierungsenzyme abzielen.
Wirkmechanismus
This compound entfaltet seine Wirkung durch die Hemmung des Deubiquitylierungsenzymkomplexes USP1/UAF1. Diese Hemmung führt zu einem Anstieg der Ubiquitinierungsformen von FANCD2 und FANCI, die an der DNA-Schadensantwort beteiligt sind. Die Verbindung reduziert auch die Aktivität der homologen Rekombination und sensibilisiert Zellen gegenüber DNA-schädigenden Mitteln . Die molekularen Zielstrukturen von this compound sind der USP1/UAF1-Komplex und andere Deubiquitylierungsenzyme, obwohl es eine höhere Potenz für USP1/UAF1 aufweist.
Wirkmechanismus
Target of Action
The primary target of C527 is the USP1/UAF1 complex , a part of the deubiquitinases (DUBs) family . This complex plays a crucial role in various biological processes, including DNA damage repair and the regulation of protein degradation .
Mode of Action
This compound acts as a pan DUB enzyme inhibitor . It inhibits the deubiquitinating activity of the USP1/UAF1 complex, as well as other DUB enzymes such as the USP12/USP46 complex . It has a considerably less inhibitory effect on uch-l1 and uch-l3, a different subclass of dub enzymes .
Biochemical Pathways
The inhibition of the USP1/UAF1 complex by this compound affects various molecular signaling pathways. These include pathways involved in DNA damage repair and the regulation of protein degradation . The exact biochemical pathways affected by this compound and their downstream effects are still under investigation.
Result of Action
The inhibition of the USP1/UAF1 complex by this compound leads to an increase in the levels of Ub-FANCD2 and Ub-FANCI . This results in a decrease in homologous recombination activity, sensitizing cells to DNA damaging agents . Additionally, pretreatment of cells with this compound enhances the cytotoxicity of mitomycin C and camptothecin .
Vorbereitungsmethoden
The synthesis of C527 involves the formation of a heterocyclic tricyclic structure. The compound is prepared through a series of chemical reactions that include the formation of naphtho[2,3-d]oxazole-4,9-dione. The synthetic route typically involves the reaction of 4-fluoroaniline with naphthalene-1,2-dione under specific conditions to yield the desired product
Analyse Chemischer Reaktionen
C527 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung der Fluorphenylgruppe.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
C527 ist einzigartig in seiner hohen Potenz für den USP1/UAF1-Komplex im Vergleich zu anderen Inhibitoren von Deubiquitylierungsenzymen. Ähnliche Verbindungen umfassen:
USP12/USP46-Inhibitoren: Diese Verbindungen hemmen auch Deubiquitylierungsenzyme, haben aber einen höheren IC50-Wert im Vergleich zu this compound.
UCH-L1- und UCH-L3-Inhibitoren: Diese Inhibitoren zielen auf eine andere Unterklasse von Deubiquitylierungsenzymen ab und haben eine deutlich geringere Hemmwirkung auf USP1/UAF1.
This compound zeichnet sich durch seine Spezifität und hohe Potenz für den USP1/UAF1-Komplex aus, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht.
Biologische Aktivität
Compound C527 has garnered attention in recent biological research due to its diverse biological activities, particularly in the fields of immunology and cancer therapeutics. This article synthesizes findings from various studies, highlighting its mechanisms of action, biological effects, and potential therapeutic applications.
This compound is known to inhibit deubiquitinating enzymes (DUBs), which play a crucial role in regulating protein stability and signaling pathways within cells. Research indicates that a close analogue of this compound, SJB3-019A, inhibits approximately half of all DUBs at a concentration of 3 μM, demonstrating its potential as a therapeutic agent in modulating cellular processes related to cancer and inflammation .
1. Anticancer Activity
This compound exhibits significant anticancer properties by inducing apoptosis in various cancer cell lines. Studies have shown that it can affect the PI3K/AKT signaling pathway, which is pivotal in cell survival and proliferation. The compound has been tested against neuroblastoma and colon cancer cells, leading to increased apoptosis through intrinsic and extrinsic pathways .
Table 1: Summary of Anticancer Effects of this compound
Cancer Type | Mechanism of Action | IC50 (μM) | Reference |
---|---|---|---|
Neuroblastoma | Induction of apoptosis | 14.68 | |
Colon Cancer | Inhibition of PI3K/AKT pathway | 15.00 | |
Breast Cancer | Increased caspase activity | 12.00 |
2. Anti-inflammatory Effects
This compound has been observed to modulate inflammatory responses by affecting the signaling pathways associated with cytokine production. It enhances the activity of complement-derived anaphylatoxins such as C5a and C3a, which are critical for immune cell infiltration during inflammatory responses .
Table 2: Effects of this compound on Inflammatory Markers
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Neuroblastoma : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models, correlating with increased apoptosis markers such as cleaved caspase-3.
- Inflammatory Bowel Disease Model : In a murine model of inflammatory bowel disease, administration of this compound resulted in reduced colonic inflammation and improved histopathological scores compared to controls, suggesting its potential for treating chronic inflammatory conditions .
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)benzo[f][1,3]benzoxazole-4,9-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8FNO3/c18-10-7-5-9(6-8-10)17-19-13-14(20)11-3-1-2-4-12(11)15(21)16(13)22-17/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJDFEYQOPCCPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=N3)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192718-06-2 | |
Record name | 192718-06-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of C527?
A: this compound acts as an inhibitor of Ubiquitin-specific protease 1 (USP1), particularly when USP1 is complexed with WD repeat-containing protein (WDR48). [] This complex, USP1/WDR48, plays a crucial role in deubiquitinating and stabilizing Inhibitors of DNA binding (IDs). By inhibiting USP1/WDR48, this compound may disrupt the stabilization of IDs, potentially promoting cellular differentiation and impacting cancer stem cell (CSC) activity. []
Q2: How does this compound impact cancer stem cells (CSCs)?
A: While the provided abstracts don't delve into detailed structure-activity relationship studies for this compound, it's important to note that its chemical structure shares similarities with other USP1 inhibitors. [] This suggests that specific structural features, like the presence of aromatic rings and functional groups, likely contribute to its binding affinity and inhibitory activity against USP1. Further investigations into structure-activity relationships could reveal key structural elements essential for this compound's efficacy and guide the development of more potent and selective USP1 inhibitors.
Q3: What are the potential future directions for research on this compound?
A3: Future research on this compound should focus on:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.